molecular formula C22H15N3O4 B4993236 N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide

N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide

Cat. No. B4993236
M. Wt: 385.4 g/mol
InChI Key: HQFDQWUPMNSZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide, also known as compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide 1 is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound 1 has been shown to inhibit the activity of the protein kinase B (AKT), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit anti-inflammatory and anti-tumor effects in various biochemical and physiological studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of N-(3-acetylphenyl)-1,3-dioxo-2-(2-pyridinyl)-5-isoindolinecarboxamide 1, including further studies to elucidate its mechanism of action, optimization of its therapeutic properties, and development of new analogs with improved properties. Additionally, there is potential for the use of this compound 1 in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer.

Synthesis Methods

Compound 1 has been synthesized using various methods, including the reaction of 3-acetylphenyl isocyanate with 2-pyridinecarboxylic acid hydrazide, followed by cyclization of the resulting intermediate. Another method involves the reaction of 3-acetylphenyl isocyanate with 2-pyridinecarboxylic acid hydrazide in the presence of a catalyst, followed by purification of the resulting intermediate.

Scientific Research Applications

Compound 1 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-(3-acetylphenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c1-13(26)14-5-4-6-16(11-14)24-20(27)15-8-9-17-18(12-15)22(29)25(21(17)28)19-7-2-3-10-23-19/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFDQWUPMNSZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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